4-Bromo-1-chloro-2-(methoxymethoxy)benzene
Overview
Description
4-Bromo-1-chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.51 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1-chloro-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-chloro-2-(methoxymethoxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. It can also participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-(methoxymethoxy)benzene: Similar structure but different position of substituents.
1-Bromo-4-chloro-2-methoxybenzene: Lacks the methoxymethoxy group.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Contains an ethoxybenzyl group instead of methoxymethoxy.
Uniqueness
4-Bromo-1-chloro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of substituents allows for a wide range of chemical reactions and applications in various fields of research .
Properties
IUPAC Name |
4-bromo-1-chloro-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOLMQSRSKTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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